Madol, also known as Desoxymethyltestosterone (DMT), is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT).[1] Structurally, it is notable for being a 17α-methylated steroid, which confers oral bioavailability, and for its unique androst-2-en-17β-ol structure that lacks the 3-keto group common to most commercial AAS.[1][2] These features define its distinct pharmacological profile, making it a subject of interest for research into androgen receptor (AR) interactions, steroid metabolism, and as a certified reference standard for anti-doping and forensic applications.[3][4]
Substituting Madol with other AAS, even other 17α-alkylated oral steroids like methyltestosterone or methasterone, is impractical for targeted research due to significant differences in biological activity stemming from its unique structure. The absence of a 3-keto group and the presence of a double bond between carbons 2 and 3 fundamentally alter its interaction with the androgen receptor and its metabolic fate.[1][2] This results in a distinct anabolic-to-androgenic ratio and a different profile of tissue-specific effects and potential toxicities, such as cardiac hypertrophy, that are not directly comparable to testosterone or its other derivatives.[3] Therefore, for studies requiring a specific, non-aromatizable androgen with Madol's characteristic receptor activation and metabolic pathway, substitution with a structurally different compound would yield non-comparable and irrelevant results.
In a standard rat model, Madol demonstrates a significantly different activity profile compared to the benchmark androgen, testosterone. It was found to have 160% of the anabolic effect of testosterone while exhibiting only 60% of its androgenic activity.[1][2][5] This results in a calculated Q-ratio (anabolic-to-androgenic ratio) of approximately 6.5:1, indicating a preferential stimulation of muscle growth over androgenic effects like prostate stimulation.[1][2][5] In vivo experiments in orchiectomized rats confirmed this selectivity, showing that Madol stimulated the levator ani muscle (anabolic marker) without affecting the weight of the prostate or seminal vesicles (androgenic markers), a contrast to the effects of testosterone propionate.[3][6]
| Evidence Dimension | Anabolic vs. Androgenic Activity (Rat Model) |
| Target Compound Data | Anabolic: 160% of testosterone; Androgenic: 60% of testosterone (Q-Ratio: 6.5:1) |
| Comparator Or Baseline | Testosterone (Anabolic: 100%; Androgenic: 100%; Q-Ratio: 1:1) |
| Quantified Difference | 60% more anabolic and 40% less androgenic, resulting in a 6.5-fold higher selectivity ratio. |
| Conditions | Standard Hershberger assay in rats. |
For researchers investigating tissue-selective androgenic effects or SARMs, this quantitative separation of anabolic and androgenic activity makes Madol a more specific tool than testosterone.
While Madol is a potent anabolic agent in vivo, its direct activity at the cellular level shows quantifiable differences from the primary endogenous androgen, dihydrotestosterone (DHT). In a yeast androgen receptor reporter gene system, Madol's potency to transactivate the androgen receptor was two times lower than that of DHT.[3] Animal studies also indicate that Madol binds to the androgen receptor with approximately half the strength of DHT.[1][5] This demonstrates that Madol's powerful in vivo effects are not solely due to binding affinity but also involve its metabolic stability and pharmacokinetic properties conferred by the 17α-methyl group.
| Evidence Dimension | Androgen Receptor (AR) Transactivation Potency |
| Target Compound Data | 50% of DHT's potency |
| Comparator Or Baseline | Dihydrotestosterone (DHT) (100% relative potency) |
| Quantified Difference | 2-fold lower potency in AR transactivation compared to DHT. |
| Conditions | Yeast androgen receptor (AR) dependent reporter gene expression assay. |
This allows researchers to decouple high in-vivo anabolic activity from maximal receptor binding affinity, making Madol a useful tool for studying the downstream effects of sustained, moderate AR activation versus the acute, high-affinity binding of DHT.
As a 17α-alkylated steroid, Madol carries a risk of hepatotoxicity, a key procurement consideration for in vivo studies.[7][8] In rat studies, Madol treatment resulted in a slight stimulation of the tyrosine aminotransferase (TAT) gene in the liver, an indicator of metabolic stress.[3] More distinctly, treatment with Madol caused a significant increase in heart weight, a cardiotoxic effect not observed in the comparator group treated with testosterone propionate.[3] This highlights a critical performance and safety differentiator from non-17α-alkylated androgens like testosterone.
| Evidence Dimension | Organ-Specific Toxicity Markers (Rat Model) |
| Target Compound Data | Significant increase in heart weight; slight stimulation of liver TAT gene expression. |
| Comparator Or Baseline | Testosterone Propionate (No significant increase in heart weight). |
| Quantified Difference | Qualitatively different cardiotoxic potential (presence vs. absence of heart weight increase). |
| Conditions | In vivo treatment of orchiectomized rats. |
For toxicological studies or when selecting a compound for prolonged in vivo models, this evidence establishes Madol as a model compound for investigating 17α-alkylated steroid-induced cardiotoxicity, a property that makes it unsuitable as a simple substitute for testosterone.
Given its history as an unmarketed 'designer steroid', high-purity Madol is an essential analytical standard for laboratories screening for performance-enhancing drugs. Its unique structure and metabolites require a specific, certified reference material for developing and validating detection methods in urine and blood samples.[3][4]
Madol's high anabolic-to-androgenic ratio (6.5:1) makes it a valuable compound for studying the mechanisms that differentiate anabolic effects in muscle from androgenic effects in tissues like the prostate.[1][2][3] It serves as a practical tool for exploring pathways relevant to the development of Selective Androgen Receptor Modulators (SARMs).
The documented evidence of Madol inducing cardiac hypertrophy and liver stress markers, in contrast to testosterone, positions it as a relevant positive control or test article in toxicological research.[3] It is particularly suited for in vitro or in vivo studies designed to elucidate the specific molecular mechanisms of 17α-alkylated steroid hepatotoxicity and cardiotoxicity.